![molecular formula C17H16O3 B1292316 4-Acetoxy-2',3'-dimethylbenzophenone CAS No. 890100-29-5](/img/structure/B1292316.png)
4-Acetoxy-2',3'-dimethylbenzophenone
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Overview
Description
4-Acetoxy-2’,3’-dimethylbenzophenone, also known as TDP, is a chemical compound widely used in various fields of research and industry. It has a molecular formula of C17H16O3 .
Molecular Structure Analysis
The 4-Acetoxy-2’,3’-dimethylbenzophenone molecule contains a total of 37 bonds. There are 21 non-H bonds, 14 multiple bonds, 4 rotatable bonds, 2 double bonds, and 12 aromatic bonds .Scientific Research Applications
Antioxidant Research
The compound has shown potential as an antioxidant. Studies suggest that it can scavenge free radicals, thereby protecting cells from oxidative stress. This property is significant for research into diseases where oxidative damage is a key factor, such as neurodegenerative disorders .
Antibacterial Applications
Research indicates that 4-Acetoxy-2’,3’-dimethylbenzophenone exhibits antibacterial activity. It has been tested against various bacterial strains, and its efficacy in inhibiting bacterial growth makes it a compound of interest for developing new antibacterial agents .
Safety and Hazards
When handling 4-Acetoxy-2’,3’-dimethylbenzophenone, it’s important to take precautions such as avoiding contact with skin and eyes, not breathing in dust/fume/gas/mist/vapours/spray, and not eating, drinking, or smoking when using this product . It should be kept away from heat/sparks/open flames/hot surfaces and should not be sprayed on an open flame or other ignition source . It should be handled under inert gas and protected from moisture .
properties
IUPAC Name |
[4-(2,3-dimethylbenzoyl)phenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-11-5-4-6-16(12(11)2)17(19)14-7-9-15(10-8-14)20-13(3)18/h4-10H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNXYGDPXGLTXHY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)C2=CC=C(C=C2)OC(=O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70641742 |
Source
|
Record name | 4-(2,3-Dimethylbenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70641742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
890100-29-5 |
Source
|
Record name | 4-(2,3-Dimethylbenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70641742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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